molecular formula C13H13NO4 B2652640 Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate CAS No. 41339-41-7

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate

Cat. No. B2652640
CAS RN: 41339-41-7
M. Wt: 247.25
InChI Key: DOTCROZEXDRIFU-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate is a chemical compound with the linear formula C13H15NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, various α-cyano hydroxylamines were synthesized via a 3-component reaction between aromatic aldehydes, phenylhydroxylamine and trimethylsilyl cyanide at room temperature . Another study reported the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on nitrile group to give an intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate is represented by the linear formula C13H15NO3 . More detailed structural analysis would require additional information such as spectroscopic data.


Chemical Reactions Analysis

Cyanoacetohydrazides, which are similar to the compound , have been used as precursors in reactions leading to the construction of heterocycles . These reactions involve different types of reactions, including cyclocondensation and cyclization .

Scientific Research Applications

Crystal Structure and Interaction Analysis

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate demonstrates unique crystal packing and molecular interactions. Zhang et al. (2011) identified its utilization of rare N⋯π and O⋯π interactions in the crystal structure, forming distinctive 1-D double-column formations (Zhang, Wu, & Zhang, 2011).

Polymerization Initiator

This compound has been identified as an effective initiator for diradical polymerization processes. For example, Tong Li et al. (1991) found it to initiate the polymerization of acrylonitrile, offering insights into the kinetic equations and molecular behavior during the reaction (Li, Willis, Padías, & Hall, 1991).

Antimicrobial and Antioxidant Applications

K. Raghavendra et al. (2016) synthesized derivatives of this compound and evaluated their antimicrobial and antioxidant properties. They found that some derivatives displayed significant antibacterial and antifungal activities, along with profound antioxidant potential (Raghavendra et al., 2016).

Synthetic Methods Development

Research by N. A. Larionova et al. (2013) involved developing new synthetic approaches for related compounds, focusing on reactions involving ethyl cyanoacetate and carbon disulfide (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

Photoprotective Agent Study

D. C. Vinhal et al. (2016) explored the potential of a derivative of this compound as a photoprotective agent, demonstrating its stability under sunlight exposure and its low toxicity, which suggests potential applications in sunscreen products (Vinhal et al., 2016).

C⋯π Interaction Studies

Zhenfeng Zhang et al. (2012) also conducted studies on the C⋯π interaction of non-hydrogen bond type in related compounds, enhancing understanding of electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).

Safety and Hazards

The safety and hazards associated with Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate are not explicitly mentioned in the retrieved information. For a comprehensive analysis, additional data such as MSDS (Material Safety Data Sheet) would be required .

properties

IUPAC Name

ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)11(8-14)9-4-6-10(17-2)7-5-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTCROZEXDRIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate

Synthesis routes and methods

Procedure details

Following the procedures outlined in Examples 1 and 3, p-methoxyphenylacetonitrile is reacted with diethyl oxalate in alcoholic sodium ethoxide solution to give ethyl 3-cyano-3-(p-methoxyphenyl)-pyruvate which is then similarly reacted with phenylacetonitrile to yield 2-(p-methoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile, m.p. 256°-258° C.
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